molecular formula C9H18ClNO2 B579217 Ethyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 16780-05-5

Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No. B579217
CAS RN: 16780-05-5
M. Wt: 207.698
InChI Key: NUFQPPPCFKZWRT-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound with the IUPAC name ethyl 3-piperidinylacetate . It has a molecular weight of 171.24 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for Ethyl 2-(piperidin-3-yl)acetate hydrochloride is 1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Ethyl 2-(piperidin-3-yl)acetate hydrochloride has a molecular weight of 171.24 . It is stored at a temperature of -10 degrees and has a physical form of oil .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including the ethyl ester derivative, serve as crucial building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore the synthesis of substituted piperidines to create potential drugs. Notably, piperidine derivatives are present in over twenty classes of pharmaceuticals and alkaloids .

CNS Stimulants

Methyl 2-(piperidin-3-yl)acetate hydrochloride is an analog of Methylphenidate, a central nervous system (CNS) stimulant. Its structural similarity suggests potential applications in enhancing focus, attention, and cognitive function .

Chemical Synthesis

The piperidine cycle is a common motif in organic chemistry. Scientists continually seek efficient methods for synthesizing substituted piperidines. Recent advances in intra- and intermolecular reactions have expanded the toolbox for constructing piperidine derivatives. These methods include hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions .

Biological Evaluation

Scientists explore the biological activity of synthetic and natural piperidines. This includes assessing their interactions with biological targets, pharmacokinetics, and toxicity profiles. The piperidine moiety remains a focal point in drug discovery .

Safety and Hazards

The safety information for Ethyl 2-(piperidin-3-yl)acetate hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

ethyl 2-piperidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFQPPPCFKZWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656851
Record name Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16780-05-5
Record name Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(piperidin-3-yl)acetate hydrochloride
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